molecular formula C19H18N2O2 B5775487 N-[(2-hydroxy-8-methyl-3-quinolinyl)methyl]-N-phenylacetamide

N-[(2-hydroxy-8-methyl-3-quinolinyl)methyl]-N-phenylacetamide

Cat. No. B5775487
M. Wt: 306.4 g/mol
InChI Key: YEGDVKRNQCFONG-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound would include a quinoline ring, which is a fused ring system with benzene and pyridine rings. The 8-methyl group and the 2-hydroxy group would be attached to this ring. The acetamide group would be attached through a methylene (CH2) linker to the nitrogen atom of the quinoline ring.

Scientific Research Applications

Anticancer Properties

Introduction: N-[(2-hydroxy-8-methyl-3-quinolinyl)methyl]-N-phenylacetamide (referred to as compound 6) belongs to a series of 4-hydroxy-8-methyl-2-oxo-1,2-dihydroquinoline-3-carboxamide derivatives. These compounds were synthesized and characterized using 1D-NMR, 2D-NMR, and IR techniques .

Anticancer Activity: Compound 6 demonstrated significant anticancer activity against three cancer cell lines:

Other notable compounds in the series include:

Mechanism: The presence of amide, hydroxyl, and aromatic functional groups likely contributes to their bioactivity. Further studies are needed to elucidate the precise mechanism of action .

Synthesis of (Meth)Acrylates

Background: N-[(2-hydroxy-8-methyl-3-quinolinyl)methyl]-N-phenylacetamide can serve as a precursor for (meth)acrylate monomers. These monomers are essential for polymerization reactions, leading to the formation of functionalized polymers.

Applications:

Antioxidant Screening

Evaluation: Several derivatives of N-[(2-hydroxy-8-methyl-3-quinolinyl)methyl]-N-phenylacetamide were screened for antioxidant activity. Notably, compounds (E)-2-cyano-2-(5-methyl-3,4-dihydrocyclopenta[b]indol-1(2H)-ylidene) acetamide and (E)-2-(5-chloro-3,4-dihydrocyclopenta[b]indol-1(2H)-ylidene)-2-cyanoacetamide exhibited strong antioxidant properties .

Future Directions

The future directions for research on this compound could include investigating its potential biological activity, as many quinoline derivatives have shown promising activity in medicinal chemistry . Further studies could also focus on optimizing the synthesis process and investigating the physical and chemical properties of this compound.

properties

IUPAC Name

N-[(8-methyl-2-oxo-1H-quinolin-3-yl)methyl]-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O2/c1-13-7-6-8-15-11-16(19(23)20-18(13)15)12-21(14(2)22)17-9-4-3-5-10-17/h3-11H,12H2,1-2H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEGDVKRNQCFONG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)C=C(C(=O)N2)CN(C3=CC=CC=C3)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(8-methyl-2-oxo-1,2-dihydroquinolin-3-yl)methyl]-N-phenylacetamide

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